2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid
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Overview
Description
SB-203347 is a small molecule drug that acts as an inhibitor of phospholipase A2, specifically targeting the 14 kilodalton secretory phospholipase A2 enzyme. This compound was initially developed by Smithkline Beecham Plc and has been studied for its potential therapeutic applications in treating inflammatory conditions and other diseases .
Preparation Methods
The synthesis of SB-203347 involves several key steps, including the formation of the core structure and the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups such as sulfonamides and trifluoromethyl groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Chemical Reactions Analysis
SB-203347 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of SB-203347.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of phospholipase A2 and its role in lipid metabolism.
Biology: The compound is used to investigate the biological functions of phospholipase A2 in cellular processes such as inflammation and signal transduction.
Medicine: SB-203347 has been explored for its therapeutic potential in treating inflammatory diseases, sepsis, and other conditions where phospholipase A2 plays a critical role.
Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical research
Mechanism of Action
SB-203347 exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids to release arachidonic acid. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular target of SB-203347 is the 14 kilodalton secretory phospholipase A2 enzyme, and the compound binds to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
SB-203347 is unique in its specificity for the 14 kilodalton secretory phospholipase A2 enzyme. Similar compounds include:
LY311727: Another inhibitor of secretory phospholipase A2, but with different specificity and potency.
Arachidonyl trifluoromethyl ketone: An inhibitor of cytosolic phospholipase A2.
Bromoenol lactone: An inhibitor of calcium-independent phospholipase A2
These compounds differ in their target specificity, potency, and therapeutic applications, highlighting the uniqueness of SB-203347 in its selective inhibition of the 14 kilodalton secretory phospholipase A2 enzyme .
Properties
Molecular Formula |
C22H12F9NO5S |
---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C22H12F9NO5S/c23-20(24,25)11-5-6-18(37-17-4-2-1-3-15(17)19(33)34)16(10-11)32-38(35,36)14-8-12(21(26,27)28)7-13(9-14)22(29,30)31/h1-10,32H,(H,33,34) |
InChI Key |
VWKSVPJJPNTCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Synonyms |
2-(2-(3,5-bis(trifluoromethyl)benzenesulfonamido)-4-trifluoromethylphenoxy)benzoic acid SB 203347 SB-203347 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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